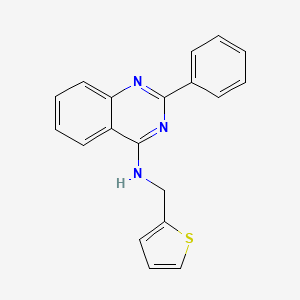
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine, also known as PTMA, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. PTMA belongs to the class of quinazoline derivatives and has a molecular weight of 357.47 g/mol.
Mecanismo De Acción
The exact mechanism of action of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound may also modulate the activity of various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The neuroprotective effects of this compound may be due to its ability to reduce oxidative stress, inflammation, and neuronal apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. However, further studies are needed to determine the long-term safety of this compound and its metabolites. This compound may also interact with other drugs and chemicals, and its pharmacokinetic properties need to be investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is a promising compound for drug development due to its anti-cancer and neuroprotective properties. This compound has a relatively simple synthesis method and can be easily modified to improve its pharmacological properties. However, this compound has some limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions. These limitations can be addressed by developing novel formulations and delivery systems for this compound.
Direcciones Futuras
There are several future directions for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine research. One direction is to optimize the synthesis method and develop novel derivatives of this compound with improved pharmacological properties. Another direction is to investigate the potential of this compound for combination therapy with other anti-cancer drugs or neuroprotective agents. Furthermore, the mechanism of action of this compound needs to be elucidated further to identify potential targets for drug development. Finally, the safety and efficacy of this compound need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound for drug development due to its anti-cancer and neuroprotective properties. This compound has a relatively simple synthesis method and can be easily modified to improve its pharmacological properties. However, further studies are needed to determine the long-term safety and efficacy of this compound. The future directions for this compound research include optimizing the synthesis method, investigating its potential for combination therapy, identifying potential targets for drug development, and evaluating its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine involves a multi-step process that starts with the reaction of 2-aminobenzophenone and thiophene-2-carbaldehyde in the presence of a base to form the intermediate product. The intermediate product is then reacted with ammonium acetate and a reducing agent to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Aplicaciones Científicas De Investigación
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been studied for its potential use in drug development, particularly in the treatment of cancer and neurological disorders. This compound has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to have neuroprotective effects and can enhance cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-2-7-14(8-3-1)18-21-17-11-5-4-10-16(17)19(22-18)20-13-15-9-6-12-23-15/h1-12H,13H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIAQILFHHNFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

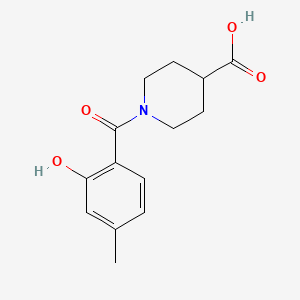
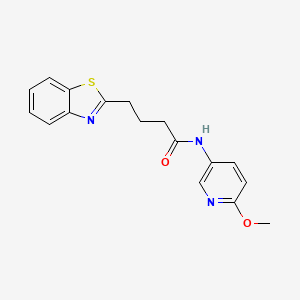
![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
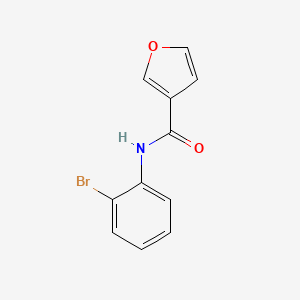
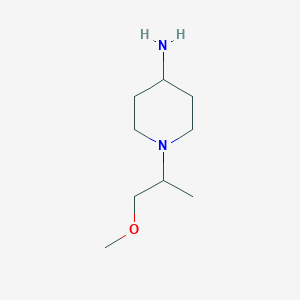
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
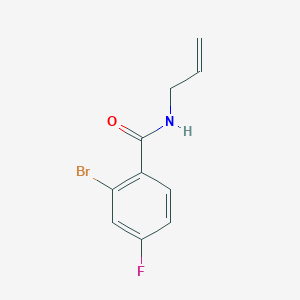
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)

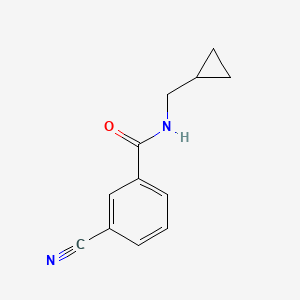
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
